molecular formula C18H20ClNOS B054274 (RS)-Duloxetine hydrochloride CAS No. 116817-11-9

(RS)-Duloxetine hydrochloride

Numéro de catalogue: B054274
Numéro CAS: 116817-11-9
Poids moléculaire: 333.9 g/mol
Clé InChI: BFFSMCNJSOPUAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(RS)-Duloxetine hydrochloride is a racemic mixture of the enantiomers of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), diabetic neuropathy, and chronic musculoskeletal pain . Its chemical name is (±)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride, with a molecular formula of C₁₈H₁₉NOS·HCl and a molecular weight of 333.88 g/mol . The compound exhibits high lipophilicity (logP = 5.82), a melting point of 118–122°C, and a boiling point of 466.2°C . It is freely soluble in acetonitrile and water, a property critical for its formulation and analytical validation .

Méthodes De Préparation

Key Synthetic Routes for (RS)-Duloxetine Hydrochloride

Condensation Reaction with Milder Bases

The condensation of (RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (racemic hydroxy compound) with 1-fluoronaphthalene is a critical step. Early methods used sodium hydride, but its pyrophoric nature necessitated alternatives.

Improved Protocol :

  • Base : Potassium bis(trimethylsilyl)amide (KHDMS), sodamide, or potassium amide.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide).

  • Conditions : Reaction at 25–35°C, followed by heating to 55–65°C.

  • Outcome : Yields >90% with 99.8% chemical purity .

Example :
A mixture of racemic hydroxy compound (50 g) and 1-fluoronaphthalene in dimethylacetamide reacted with KHDMS at 30°C for 6 hours, yielding (RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine .

Optical Resolution Using Chiral Acids

Racemic condensed compound resolution is achieved via diastereomeric salt formation.

Resolution Agents :

  • Di-p-anisoyl-L-tartaric acid (DATA) : Selectively binds the (S)-enantiomer.

  • Di-benzoyl-L-tartaric acid (DBTA) : Alternative for high-purity isolation.

Procedure :

  • Racemic compound (5a + 5b) is treated with DATA in methanol.

  • The (S)-enantiomer-DATA salt precipitates, while the (R)-enantiomer remains in solution.

  • Crystallization from ethanol-water yields 99.95% chiral purity .

Data Table 1: Resolution Efficiency

Resolving AgentSolventChiral PurityYield (%)
DATAMethanol99.95%78
DBTAEthanol99.90%75

Alternative Synthetic Pathways

Route via 1-(Thiophen-2-yl)ethanone :

  • Step 1 : Condensation of 1-(thiophen-2-yl)ethanone with dimethylamine hydrochloride.

  • Step 2 : Reduction to form the racemic hydroxy compound.

  • Step 3 : Resolution and salt formation as above.

Advantages : Avoids hazardous bases entirely, simplifying safety protocols .

Process Optimization and Scalability

Racemization of Unwanted Enantiomers

The (R)-enantiomer is racemized using KHDMS in toluene at 80°C, recovering >95% of the racemic mixture for reuse .

Solvent Systems for Crystallization

  • Ethyl acetate-HCl : Achieves pH 2–3, precipitating duloxetine hydrochloride with 99.8% purity .

  • Isopropyl acetate : Reduces residual solvents to <0.1% .

Data Table 2: Crystallization Conditions

SolventTemperature (°C)Purity (%)Residual Solvent (ppm)
Ethyl acetate15–2099.8<500
Isopropyl acetate5–1099.9<100

Purity Enhancement Techniques

Recrystallization

Duloxetine free base is dissolved in isopropyl acetate and treated with HCl-isopropanol, yielding crystals with <0.08% impurities .

Drying Protocols

  • Vacuum drying : 45–50°C at <100 mmHg for 12 hours reduces moisture to <0.2% .

Comparative Analysis of Preparation Methods

Traditional vs. Modern Approaches :

  • Safety : KHDMS eliminates pyrophoric risks associated with sodium hydride .

  • Cost : DATA resolution reduces reagent costs versus crown ethers .

  • Yield : Modern methods achieve 78–90% yields vs. 60–70% historically .

Industrial-Scale Manufacturing Considerations

  • Reactor Design : Stainless steel reactors resist corrosion from HCl.

  • Waste Management : Solvent recovery systems reduce environmental impact.

  • Quality Control : In-line HPLC monitoring ensures chiral purity >99.9% .

Analyse Des Réactions Chimiques

Types of Reactions

(RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various aromatic derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Psychiatric Disorders

  • Major Depressive Disorder : Duloxetine is recognized as a first-line treatment for MDD due to its efficacy and tolerability. It has been shown to improve overall mood and reduce depressive symptoms significantly compared to placebo .
  • Generalized Anxiety Disorder : Clinical studies indicate that duloxetine effectively reduces anxiety symptoms, making it a valuable option for patients suffering from GAD .

Neuropathic Pain Management

  • Diabetic Peripheral Neuropathy : Duloxetine is recommended as a first-line therapy for managing pain associated with diabetic neuropathy. Its effectiveness is supported by numerous clinical trials demonstrating significant pain relief compared to placebo .
  • Fibromyalgia : As a treatment for fibromyalgia, duloxetine has been shown to alleviate pain and improve quality of life metrics among patients suffering from this chronic condition .

Chronic Pain Conditions

  • Chronic Musculoskeletal Pain : Evidence supports the use of duloxetine in treating chronic pain conditions such as osteoarthritis and chronic lower back pain, improving functional outcomes and reducing pain severity .
  • Stress Urinary Incontinence : Duloxetine has been found to enhance the contraction of the external urethral sphincter, thereby reducing episodes of urinary incontinence in both men and women .

Safety and Tolerability

While duloxetine is generally well-tolerated, it does present some risks. Common side effects include increased blood pressure, nausea, dry mouth, and fatigue. Serious adverse reactions can include hepatotoxicity and serotonin syndrome . Therefore, individualized treatment plans are essential to maximize therapeutic benefits while minimizing risks.

Comparative Effectiveness

In comparative studies, duloxetine has demonstrated superior efficacy in managing conditions that overlap mood disorders with pain symptoms when compared to other antidepressants like sertraline or fluoxetine. This unique profile makes it an attractive option for patients with comorbid conditions .

Future Research Directions

Ongoing research aims to further elucidate the pharmacodynamic effects of duloxetine on mood regulation and explore new therapeutic indications beyond its current applications. Investigations into its long-term safety profile and effectiveness across diverse populations are also critical for optimizing its use in clinical practice .

Mécanisme D'action

(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and anxiety symptoms. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of serotonin and norepinephrine into presynaptic neurons.

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Properties

Compound Molecular Formula Mechanism of Action Indications logP Melting Point (°C)
(RS)-Duloxetine HCl C₁₈H₁₉NOS·HCl SNRI (5-HT/NE reuptake) MDD, GAD, chronic pain 5.82 118–122
Doxepin HCl C₁₉H₂₁NO·HCl TCA (H₁ antagonist, 5-HT/NE reuptake) Depression, insomnia, pruritus ~4.5 185–190
Dapoxetine HCl C₂₁H₂₃NO·HCl SSRI (short-acting) Premature ejaculation ~3.8 138–140
Delavayin-C Cyclic peptide Antimicrobial Antimicrobial/antifungal infections N/A N/A

Key Observations :

  • (RS)-Duloxetine HCl and Doxepin HCl both modulate 5-HT/NE pathways but differ in selectivity and secondary targets. Doxepin’s strong H₁ antagonism contributes to sedative effects .
  • Dapoxetine HCl shares duloxetine’s SSRI activity but is optimized for rapid absorption and short half-life (1.3 hours), unlike duloxetine’s prolonged action (~12 hours) .
  • Delavayin-C , a synthetic cyclic peptide, diverges entirely in structure and mechanism, showing antimicrobial activity comparable to benzyl benzoate and fluconazole .

Analytical Method Comparisons

Table 2: Analytical Parameters for Quantification

Compound λ max (nm) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Chromatographic Resolution (R)
(RS)-Duloxetine HCl 291 8–28 1.278 2.330 ≥3.5 (vs. related compounds)
Doxepin HCl 254 0.1–1.0 0.1 0.3 ≥1.5 (E/Z isomers)
Methylcobalamin 350 0.6–15 0.949 2.857 N/A

Key Observations :

  • Duloxetine’s UV-Vis method at 291 nm achieves 99.99–100.96% recovery, comparable to Doxepin’s HPLC-based isomer resolution (R ≥ 1.5) .
  • Doxepin requires stringent USP-monitored separation of (E)- and (Z)-isomers, while duloxetine methods focus on chiral purity (e.g., resolving (R)- and (S)-enantiomers) .

Key Observations :

  • Duloxetine’s environmental hazards (e.g., aquatic toxicity) necessitate strict disposal protocols, whereas Doxepin’s persistence in soil raises long-term ecological concerns .

Activité Biologique

(RS)-Duloxetine hydrochloride, commonly known as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has garnered attention for its efficacy in treating various psychiatric and pain disorders. Approved by the FDA in 2004, duloxetine is indicated for major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy. This article delves into the biological activity of duloxetine, examining its pharmacodynamics, clinical efficacy, safety profile, and emerging research findings.

Pharmacodynamics

Duloxetine primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the brain. It exhibits a balanced inhibition profile with a Ki value of 0.8 nM for NE and 7.5 nM for 5-HT, indicating a stronger affinity for both neurotransmitters compared to other SNRIs like venlafaxine . This dual action is thought to enhance mood and alleviate pain through increased neurotransmitter availability in synaptic clefts.

Key Pharmacokinetic Properties:

  • Protein Binding: Approximately 96%, mainly to albumin and alpha-1-acid glycoprotein.
  • Metabolism: Primarily metabolized by CYP2D6 and CYP1A2 isoenzymes.
  • Half-Life: Extended half-life in patients with liver impairment; significant drug-drug interactions possible with CYP inhibitors .

Major Depressive Disorder and Generalized Anxiety Disorder

Duloxetine has been extensively studied for its efficacy in treating MDD and GAD. A systematic review encompassing 21,406 patients showed significant improvements in depression and anxiety scores compared to placebo. For instance, at a dosage of 60 mg/day, duloxetine achieved a mean decrease in Hamilton Anxiety Rating Scale (HAM-A) scores of 12.8 compared to 8.4 for placebo (p < 0.001) .

ConditionNumber of StudiesTotal PatientsEfficacy Rate (%)
MDD3215,00058
GAD112,60890.9
NP194,62778.9
FMS93,50071
SUI146,395Significant

Neuropathic Pain

Duloxetine is also effective in treating neuropathic pain (NP). Clinical studies indicate that it significantly reduces pain levels associated with diabetic peripheral neuropathy and fibromyalgia. In one study involving patients with NP conditions, duloxetine demonstrated an efficacy rate of approximately 78.9% compared to placebo or other treatments .

Safety Profile

Despite its therapeutic benefits, duloxetine is associated with several adverse effects. Commonly reported treatment-emergent adverse events (TEAEs) include:

  • Nausea
  • Dry mouth
  • Dizziness
  • Somnolence

In clinical trials, dropout rates due to adverse events reached approximately 12.2%. Serious adverse events such as hepatic failure have been documented but are rare .

Emerging Research

Recent studies are exploring the neuroprotective effects of duloxetine in neurodegenerative diseases such as Parkinson's disease (PD). Preliminary findings suggest that duloxetine may enhance the resilience of dopaminergic neurons against degeneration associated with PD-related toxins . The up-regulation of transcription factors involved in neuronal survival has been observed following duloxetine administration in preclinical models.

Case Study Highlight:
A notable case report highlighted fulminant hepatic failure following increased dosing of duloxetine from 30 mg to 60 mg daily, emphasizing the need for careful monitoring during treatment escalation .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying (RS)-Duloxetine hydrochloride in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with a chiral stationary phase (e.g., CHIRAL ART Cellulose-C column, 250 × 4.6 mm, 5 µm) and a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2 v/v) at 40°C. Detection is performed via UV absorbance at 230 nm with a flow rate of 1.0 mL/min. System suitability requires a resolution ≥1.5 between isomers and tailing factors of 0.8–1.5 . For formulation analysis, validate linearity (0.1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) using spiked samples .

Q. What USP compendial standards govern the purity and impurity profiling of this compound?

  • Methodology : USP monographs specify limits for related compounds (e.g., ≤0.5% for any individual impurity). Use USP reference standards (e.g., Duloxetine Related Compound F and H) for chromatographic comparison. System suitability tests require resolution ≥3.5 between the parent compound and isomers, with peak symmetry within defined ranges. Packaging must adhere to tight, light-resistant containers stored at controlled room temperature .

Q. How are key physicochemical properties (e.g., melting point, solubility) of this compound determined for formulation studies?

  • Methodology :

  • Melting Point : Determine via differential scanning calorimetry (DSC) with a reported range of 118–122°C .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) at 25°C. This compound is sparingly soluble in water but soluble in organic solvents like methanol .
  • Stability : Assess hygroscopicity using dynamic vapor sorption (DVS) and photostability via ICH Q1B guidelines .

Advanced Research Questions

Q. What chromatographic strategies effectively resolve this compound from its stereoisomers and process-related impurities?

  • Methodology : Employ chiral chromatography with cellulose-based columns to separate (R)- and (S)-enantiomers. Optimize mobile phase composition (e.g., adding 0.2% diethylamine to suppress silanol interactions) and temperature (40–50°C) to enhance resolution. For process impurities (e.g., naphthol derivatives), use gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) and monitor at 210–240 nm .

Q. How to design stability-indicating methods for this compound that differentiate parent compound from forced degradation products?

  • Methodology :

  • Stress Testing : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic conditions (1.2 million lux-hours).
  • Method Validation : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0)/acetonitrile (60:40). Validate specificity, linearity (r² >0.999), and precision (inter-day RSD <2%) . Quantify degradation products against USP thresholds (e.g., total impurities ≤2.0%) .

Q. What analytical considerations are critical when quantifying trace levels of this compound in biological matrices like human serum?

  • Methodology :

  • Sample Preparation : Precipitate proteins using acetonitrile (1:3 serum:solvent ratio) and filter through 0.22 µm membranes.
  • Detection : Utilize carbon paste electrodes with differential pulse voltammetry (DPV) or capillary electrophoresis (CE) with UV detection. Calibration curves (1–100 ng/mL) should account for matrix effects (e.g., ion suppression) via standard addition .
  • Validation : Assess recovery (>85%), limit of detection (LOD <0.5 ng/mL), and interferences from metabolites (e.g., glucuronide conjugates) .

Q. How to resolve contradictions in pharmacokinetic data arising from different analytical techniques?

  • Methodology : Cross-validate results using orthogonal methods (e.g., HPLC-UV vs. LC-MS/MS). For example, discrepancies in plasma half-life due to isomer-specific metabolism can be addressed by chiral LC-MS/MS with a deuterated internal standard. Statistical analysis (Bland-Altman plots) identifies systematic biases .

Propriétés

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657730
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-11-9
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.